molecular formula C10H15N7O B11087354 2-Azido-4-ethoxy-6-(piperidin-1-yl)-1,3,5-triazine

2-Azido-4-ethoxy-6-(piperidin-1-yl)-1,3,5-triazine

Cat. No.: B11087354
M. Wt: 249.27 g/mol
InChI Key: SUVXWLDZKGGAJK-UHFFFAOYSA-N
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Description

2-Azido-4-ethoxy-6-piperidino-1,3,5-triazine is a heterocyclic compound belonging to the triazine family Triazines are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-azido-4-ethoxy-6-piperidino-1,3,5-triazine typically involves the nucleophilic substitution of cyanuric chloride with appropriate nucleophiles. The general synthetic route includes:

    Step 1: Reaction of cyanuric chloride with sodium ethoxide to form 2-chloro-4-ethoxy-6-chloro-1,3,5-triazine.

    Step 2: Substitution of the remaining chlorine atoms with piperidine and sodium azide to yield the final product.

The reaction conditions often involve the use of solvents like acetonitrile or dimethylformamide (DMF) and are carried out at ambient temperature .

Industrial Production Methods

Industrial production methods for triazine derivatives, including 2-azido-4-ethoxy-6-piperidino-1,3,5-triazine, often utilize continuous flow reactors to enhance reaction efficiency and yield. These methods may involve microwave-assisted synthesis or solid-phase synthesis to achieve high purity and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Azido-4-ethoxy-6-piperidino-1,3,5-triazine undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.

    Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas or lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide, piperidine, and sodium ethoxide in solvents like acetonitrile or DMF.

    Cycloaddition: Alkynes and copper catalysts under mild conditions.

    Reduction: Hydrogen gas or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF).

Major Products Formed

    Triazoles: Formed from cycloaddition reactions.

    Amines: Formed from reduction reactions.

Scientific Research Applications

2-Azido-4-ethoxy-6-piperidino-1,3,5-triazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-azido-4-ethoxy-6-piperidino-1,3,5-triazine involves its interaction with biological targets through its functional groups. The azido group can participate in bioorthogonal reactions, making it useful for labeling and tracking biomolecules. The piperidino group can enhance the compound’s binding affinity to specific receptors or enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-ethoxy-6-piperidino-1,3,5-triazine
  • 2-Amino-4-ethoxy-6-piperidino-1,3,5-triazine
  • 2-Azido-4-methoxy-6-piperidino-1,3,5-triazine

Uniqueness

2-Azido-4-ethoxy-6-piperidino-1,3,5-triazine is unique due to the presence of the azido group, which imparts distinct reactivity and potential for bioorthogonal chemistry. This makes it a valuable compound for applications requiring specific and selective chemical modifications .

Properties

Molecular Formula

C10H15N7O

Molecular Weight

249.27 g/mol

IUPAC Name

2-azido-4-ethoxy-6-piperidin-1-yl-1,3,5-triazine

InChI

InChI=1S/C10H15N7O/c1-2-18-10-13-8(15-16-11)12-9(14-10)17-6-4-3-5-7-17/h2-7H2,1H3

InChI Key

SUVXWLDZKGGAJK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC(=N1)N2CCCCC2)N=[N+]=[N-]

Origin of Product

United States

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